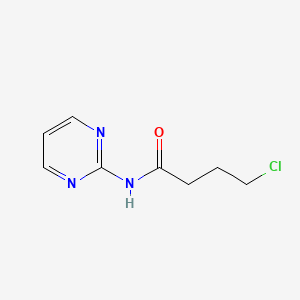

4-chloro-N-(pyrimidin-2-yl)butanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-pyrimidin-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-4-1-3-7(13)12-8-10-5-2-6-11-8/h2,5-6H,1,3-4H2,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAPCCZHAICKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377198 | |

| Record name | 4-Chloro-N-(pyrimidin-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27179-31-3 | |

| Record name | 4-Chloro-N-(pyrimidin-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Research Landscape of Pyrimidine Substituted Butanamides

Pyrimidine (B1678525) derivatives are a cornerstone in the development of new therapeutic agents due to their wide range of pharmacological activities. gsconlinepress.commdpi.com These compounds are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and are found in a variety of biologically active molecules. gsconlinepress.com The incorporation of a butanamide side chain to the pyrimidine ring creates a unique chemical scaffold that has been explored for its potential in drug discovery.

The research landscape for pyrimidine-substituted butanamides is diverse, with studies investigating their efficacy as anticancer, anti-inflammatory, and antimicrobial agents. gsconlinepress.com The amide linkage in these molecules is a key structural feature, and modifications to the substituent groups on both the pyrimidine ring and the butanamide chain can significantly influence the compound's biological activity. gsconlinepress.com For instance, research has shown that substituted phenyl groups at the amide linkage of a related pyrazolo-pyrimidine moiety can enhance anti-inflammatory effects. gsconlinepress.com

Overview of the Chemical Entity 4 Chloro N Pyrimidin 2 Yl Butanamide

4-chloro-N-(pyrimidin-2-yl)butanamide is a specific chemical compound characterized by a pyrimidine (B1678525) ring linked via an amide bond to a four-carbon butanamide chain, which is further substituted with a chlorine atom at the 4-position.

Basic chemical data for this compound has been identified, as detailed in the table below.

| Property | Value |

| CAS Number | 27179-31-3 |

| Molecular Formula | C₈H₁₀ClN₃O |

| Molecular Weight | 199.64 g/mol |

While the synthesis of various pyrimidine derivatives is well-documented, specific literature detailing the synthesis and research findings for this compound is not extensively available in publicly accessible research. General methods for the synthesis of N-(pyrimidin-2-yl) amides often involve the reaction of a pyrimidine with a suitable leaving group at the 2-position with an appropriate amine.

Scope and Objectives of Academic Inquiry for 4 Chloro N Pyrimidin 2 Yl Butanamide

Established Synthetic Pathways for N-(pyrimidin-2-yl)butanamide Core Structures

The construction of the N-(pyrimidin-2-yl)butanamide core is fundamentally based on the formation of an amide bond between a pyrimidine precursor and a butanoic acid derivative. The methodologies can be broadly categorized into multi-step strategies starting from pyrimidine precursors and the specific amidation reactions that form the crucial butanamide linkage.

Multi-step Synthesis Strategies Utilizing Pyrimidine Precursors

The most direct and widely employed strategy for synthesizing the N-(pyrimidin-2-yl)butanamide core begins with the readily available precursor, 2-aminopyrimidine (B69317). This approach leverages the nucleophilic character of the exocyclic amino group for acylation. The synthesis is conceptually straightforward, involving the reaction of 2-aminopyrimidine with a suitable 4-chlorobutanoyl derivative.

The general synthetic outline is as follows:

Precursor Selection: The primary starting material is 2-aminopyrimidine. For the synthesis of analogues with substituents on the pyrimidine ring, a correspondingly substituted 2-aminopyrimidine is used.

Acylation: The 2-aminopyrimidine is acylated using an activated form of 4-chlorobutanoic acid. The most common method involves the use of 4-chlorobutanoyl chloride.

Work-up and Purification: Following the reaction, a standard aqueous work-up is typically performed to remove byproducts and unreacted starting materials. The final product, this compound, is then purified, often through recrystallization or column chromatography.

This strategy is highly modular, as variations in either the pyrimidine precursor or the acylating agent can lead to a diverse library of analogues. For instance, starting with 2-amino-4,6-dichloropyrimidine (B145751) allows for the synthesis of a core structure that has reactive handles for further modification via nucleophilic aromatic substitution. nih.gov

Amidation Reactions for Butanamide Moiety Formation

The formation of the amide bond is the key step in synthesizing the title compound. Several established amidation protocols can be applied, with the choice often depending on the scale of the reaction, the desired purity, and the availability of reagents.

Acid Chloride Method: This is the most common and direct approach. 2-Aminopyrimidine is reacted with 4-chlorobutanoyl chloride, typically in an inert aprotic solvent such as acetonitrile (B52724), dioxane, or chloroform. erciyes.edu.trnih.gov A base, such as triethylamine (B128534) or pyridine, is required to neutralize the hydrochloric acid that is generated as a byproduct. qu.edu.qa The reaction is often performed at reduced temperatures (e.g., 0 °C) to control its exothermicity, followed by stirring at room temperature to ensure completion. erciyes.edu.tr

Carboxylic Acid Coupling Methods: Alternatively, 4-chlorobutanoic acid can be coupled directly with 2-aminopyrimidine using a variety of coupling agents. These methods avoid the need to prepare the often moisture-sensitive acid chloride. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. qu.edu.qacatalyticamidation.info Other modern coupling agents such as HATU or T3P can also be employed. catalyticamidation.info These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Catalyst Systems and Optimized Reaction Conditions

While the acid chloride method generally does not require a catalyst, the direct coupling of a carboxylic acid with an amine necessitates either stoichiometric activating agents or a catalytic system. The development of direct catalytic amidation is a significant area of research aimed at improving the atom economy and environmental footprint of amide synthesis. catalyticamidation.infosigmaaldrich.com

Boron-based catalysts, such as simple boric acid or various phenylboronic acids, have been shown to effectively catalyze the direct amidation of carboxylic acids and amines, typically under conditions that remove water, such as azeotropic distillation. ucl.ac.ukmdpi.com Zirconium catalysts have also been reported for this transformation. researchgate.net These catalytic methods offer a greener alternative to traditional coupling reagents, as the only byproduct is water. ucl.ac.uk

The table below summarizes typical reaction conditions for the formation of the N-(pyrimidin-2-yl)butanamide linkage.

| Method | Acylating Agent | Reagent/Catalyst | Base | Solvent | Temperature |

| Acid Chloride | 4-Chlorobutanoyl chloride | None | Triethylamine, Pyridine | Acetonitrile, Dioxane, Chloroform | 0 °C to RT |

| Carbodiimide Coupling | 4-Chlorobutanoic acid | DCC, EDC | DMAP (cat.) | Dichloromethane, DMF | 0 °C to RT |

| Phosphonium Coupling | 4-Chlorobutanoic acid | PyBOP, HATU | DIPEA | DMF, Acetonitrile | RT |

| Catalytic Amidation | 4-Chlorobutanoic acid | Boronic Acids, ZrCl₄ | None | Toluene (with water removal) | Reflux |

Functionalization and Derivatatization Strategies for this compound Analogues

The structure of this compound offers two primary sites for chemical modification: the pyrimidine ring and the butanamide side chain, specifically at the terminal chloro group. These sites allow for the generation of a wide array of analogues with diverse chemical properties.

Introduction of Diverse Substituents on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity. While electrophilic substitution is difficult and generally occurs at the C-5 position, the ring is highly susceptible to modification via nucleophilic substitution and modern cross-coupling reactions, particularly when activated with leaving groups such as halogens. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions: This is one of the most powerful strategies for introducing carbon-carbon and carbon-heteroatom bonds onto the pyrimidine ring.

Suzuki-Miyaura Coupling: To introduce aryl, heteroaryl, or alkyl groups, a halogenated N-(pyrimidin-2-yl)butanamide precursor (e.g., derived from 2-amino-5-bromopyrimidine) can be reacted with a corresponding boronic acid or boronate ester. nih.gov Typical catalyst systems include a palladium(0) source, such as Pd(PPh₃)₄ or dichlorobis(triphenylphosphine)palladium(II), and a base like Na₂CO₃ or K₂CO₃. nih.govmdpi.com

Buchwald-Hartwig Amination: This reaction allows for the introduction of a wide variety of primary and secondary amines onto a halogenated pyrimidine core. preprints.org The reaction employs a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a strong base such as sodium tert-butoxide. nih.govthieme-connect.com

Sonogashira Coupling: Alkynyl substituents can be installed via Sonogashira coupling of a halo-pyrimidine with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nih.gov

Nucleophilic Aromatic Substitution (SNAr): If the pyrimidine ring is substituted with a good leaving group, such as a chlorine atom at the C-4 or C-6 position, it can readily undergo SNAr with various nucleophiles. nih.govmdpi.com This is a common strategy for introducing amino, alkoxy, or thioether groups. The reaction of 2-amino-4,6-dichloropyrimidine with amines, for example, can be controlled to achieve mono-substitution, providing a versatile intermediate for further chemistry. nih.govmdpi.com

The following table outlines major strategies for pyrimidine ring functionalization.

| Reaction Type | Reagents | Catalyst/Conditions | Introduced Substituent |

| Suzuki Coupling | R-B(OH)₂ | Pd(0) catalyst, Base | Aryl, Alkyl, Vinyl |

| Buchwald-Hartwig | R¹R²NH | Pd catalyst, Phosphine Ligand, Base | Amino (NR¹R²) |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl |

| SNAr | Nu-H (e.g., R₂NH, ROH) | Base, Heat | Amino, Alkoxy, Thio |

Modifications of the Butanamide Chain and Terminal Chloro Group

The butanamide side chain possesses a highly reactive electrophilic center at the C-4 position due to the terminal chloro group. This alkyl chloride is susceptible to nucleophilic substitution (SN2) reactions, providing a straightforward method for chain elaboration.

A wide range of nucleophiles can be employed to displace the chloride, leading to the formation of diverse analogues. This reaction is a cornerstone for modifying the terminus of the side chain.

Amination: Reaction with primary or secondary amines (R₂NH) yields the corresponding 4-amino derivatives.

Azide (B81097) Formation: Sodium azide (NaN₃) can be used to introduce an azido (B1232118) group, which is a versatile functional group that can be further reduced to a primary amine or used in cycloaddition reactions.

Thiolation: Thiols (RSH) or sodium hydrosulfide (B80085) (NaSH) can displace the chloride to form thioethers or a terminal thiol, respectively.

Alkoxylation/Hydroxylation: Alkoxides (RO⁻) or hydroxide (B78521) (OH⁻) can be used to form ethers or the corresponding 4-hydroxybutanamide (B1328909) derivative.

These substitution reactions are typically performed in polar aprotic solvents like DMF or acetonitrile to facilitate the SN2 mechanism. The choice of base, if required, depends on the pKa of the incoming nucleophile. This versatile reactivity at the terminal chloro group allows for the attachment of various functional moieties, significantly expanding the chemical space accessible from the parent compound. mdpi.com

| Nucleophile | Reagent Example | Resulting Functional Group |

| Amine | Diethylamine (Et₂NH) | -N(Et)₂ |

| Azide | Sodium Azide (NaN₃) | -N₃ |

| Thiolate | Sodium thiomethoxide (NaSMe) | -SMe |

| Hydroxide | Sodium Hydroxide (NaOH) | -OH |

| Cyanide | Sodium Cyanide (NaCN) | -CN |

| Phenoxide | Sodium Phenoxide (NaOPh) | -OPh |

Novel Synthetic Approaches and Green Chemistry Principles in this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more efficient, environmentally friendly, and scalable methods for producing heterocyclic compounds, including pyrimidine derivatives. These novel approaches aim to improve yields, reduce waste, and minimize the use of hazardous materials.

One of the significant modern strategies is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex products from three or more reactants in a single step. rasayanjournal.co.in This approach increases efficiency by reducing the number of synthetic steps and purification processes. For pyrimidine synthesis, MCRs offer a powerful tool for creating diverse derivatives with high atom economy. rasayanjournal.co.in

Green chemistry principles are increasingly being integrated into the synthesis of pyrimidine derivatives to address environmental concerns associated with traditional chemical processes. rasayanjournal.co.in Conventional methods often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in In contrast, green approaches prioritize sustainability without compromising product yield or purity.

Key green chemistry strategies applicable to the synthesis of pyrimidine-butanamide derivatives include:

Microwave-Assisted Synthesis: Using microwave irradiation as an alternative energy source can dramatically shorten reaction times and often leads to higher yields and purer products. rasayanjournal.co.in

Ultrasonication: The use of ultrasound energy can enhance reaction rates and yields, providing an effective and environmentally friendly method for synthesizing heterocyclic compounds like pyrimidines. rasayanjournal.co.in

Solventless Approaches: Techniques such as "grindstone chemistry" or mechanical ball milling eliminate the need for solvents, reducing chemical waste and environmental impact. rasayanjournal.co.in

Use of Green Catalysts and Solvents: The development and use of recyclable catalysts, such as modified ZnO nanoparticles, and environmentally benign solvents like ionic liquids, are central to green synthetic methodologies. rasayanjournal.co.inmdpi.com

The table below summarizes the advantages of green chemistry approaches over traditional methods in the context of pyrimidine synthesis.

| Feature | Traditional Synthetic Methods | Green Chemistry Approaches |

| Energy Source | Conventional heating (e.g., oil baths) | Microwaves, Ultrasound |

| Solvents | Often uses hazardous organic solvents | Solventless conditions, Ionic Liquids, Water |

| Reaction Time | Typically longer (hours to days) | Significantly shorter (minutes to hours) rasayanjournal.co.in |

| Yield | Variable, may require extensive purification | Often higher yields rasayanjournal.co.in |

| Byproducts | Can generate significant toxic waste | Minimal waste generation, higher atom economy |

| Catalysts | May use stoichiometric toxic reagents | Recyclable, non-toxic catalysts rasayanjournal.co.in |

These novel and green synthetic methodologies represent a significant step forward in the production of this compound and other pyrimidine derivatives, aligning chemical manufacturing with principles of sustainability and efficiency. rasayanjournal.co.in

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete and unambiguous assignment of atoms and their connectivity can be achieved.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyrimidine ring and the 4-chlorobutanamide (B1293659) side chain. The chemical shifts are influenced by the electronic environment of each proton.

Pyrimidine Protons: The pyrimidine ring contains three aromatic protons. The two equivalent protons at the C4 and C6 positions (H-4/H-6) are expected to appear as a doublet, significantly downfield due to the deshielding effect of the electronegative nitrogen atoms. The proton at the C5 position (H-5) will appear as a triplet, coupled to both H-4 and H-6. chemicalbook.com

Amide Proton: The N-H proton of the amide linkage is anticipated to appear as a broad singlet. Its chemical shift can be variable depending on solvent and concentration, but it is typically found in the downfield region.

Butanamide Chain Protons: The aliphatic chain protons will resonate in the upfield region. The methylene (B1212753) group adjacent to the carbonyl (α-CH₂) will be the most deshielded of the chain protons, appearing as a triplet. The methylene group adjacent to the chlorine atom (γ-CH₂) will also be shifted downfield, appearing as a triplet. The central methylene group (β-CH₂) will appear as a multiplet (quintet), being coupled to both the α and γ protons. oregonstate.edu

A summary of the predicted ¹H NMR chemical shifts and their characteristics is presented in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H (Amide) | 8.5 - 9.5 | broad singlet | - | 1H |

| H-4, H-6 (Pyrimidine) | ~8.6 | doublet | ~4.8 Hz | 2H |

| H-5 (Pyrimidine) | ~7.1 | triplet | ~4.8 Hz | 1H |

| H-γ (-CH₂Cl) | ~3.7 | triplet | ~6.5 Hz | 2H |

| H-α (-CH₂CO) | ~2.6 | triplet | ~7.0 Hz | 2H |

| H-β (-CH₂CH₂CH₂-) | ~2.2 | quintet | ~6.8 Hz | 2H |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct carbon signals are expected.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is the most deshielded carbon and will appear at the lowest field, typically in the range of 170-175 ppm. oregonstate.edu

Pyrimidine Carbons: The carbon atom C2, bonded to two nitrogen atoms, is expected to be the most deshielded of the ring carbons. The equivalent C4 and C6 carbons will appear at a similar chemical shift, while the C5 carbon will be the most shielded of the aromatic carbons. capes.gov.br

Butanamide Chain Carbons: The chemical shifts of the aliphatic carbons are influenced by the attached functional groups. The carbon adjacent to the carbonyl group (C-α) will be deshielded, as will the carbon bonded to the chlorine atom (C-γ). The central carbon (C-β) will resonate at the highest field (most shielded) among the chain carbons.

The predicted assignments for the ¹³C NMR spectrum are detailed in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~172 |

| C-2 (Pyrimidine) | ~158 |

| C-4, C-6 (Pyrimidine) | ~157 |

| C-5 (Pyrimidine) | ~118 |

| C-γ (-CH₂Cl) | ~44 |

| C-α (-CH₂CO) | ~38 |

| C-β (-CH₂CH₂CH₂-) | ~28 |

To confirm the assignments made from 1D NMR spectra and to establish the precise connectivity of the molecular structure, 2D NMR experiments are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, key expected correlations would be observed between the adjacent methylene groups of the butanamide chain: H-α with H-β, and H-β with H-γ. A correlation between the pyrimidine protons H-4/H-6 and H-5 would also confirm their adjacency on the ring. nih.gov

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. columbia.edu This is crucial for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~3.7 ppm would show a cross-peak with the carbon signal at ~44 ppm, confirming the assignment of C-γ and H-γ.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (two or three bond) correlations between protons and carbons. columbia.educolumbia.edu This technique provides the final pieces of the structural puzzle by connecting different fragments of the molecule. Key HMBC correlations for confirming the structure would include:

A correlation from the amide N-H proton to the carbonyl carbon (C=O).

Correlations from the H-α protons to the carbonyl carbon (C=O) and the C-β carbon.

A crucial correlation from the amide N-H proton and/or the H-4/H-6 protons to the C-2 carbon of the pyrimidine ring, confirming the point of attachment between the butanamide chain and the heterocyclic ring. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule, providing direct information about the functional groups present.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. The analysis of these bands confirms the presence of the amide linkage, the pyrimidine ring, and the alkyl halide moiety. vscht.cz

N-H Stretching: A distinct absorption band for the N-H stretching vibration of the secondary amide is expected in the region of 3200-3300 cm⁻¹. libretexts.org

C-H Stretching: Aliphatic C-H stretching vibrations from the butanamide chain will appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyrimidine ring will appear just above 3000 cm⁻¹.

Amide I (C=O Stretching): A strong, sharp absorption band, characteristic of the carbonyl stretch in a secondary amide (the Amide I band), is expected around 1670-1690 cm⁻¹. researchgate.net This is one of the most prominent peaks in the spectrum.

Amide II (N-H Bending): The N-H in-plane bending vibration coupled with C-N stretching (the Amide II band) typically appears as a strong band in the 1520-1560 cm⁻¹ region. nih.gov

Pyrimidine Ring Vibrations: The C=C and C=N stretching vibrations of the pyrimidine ring will result in a series of sharp bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹. ijirset.com

C-Cl Stretching: A moderate to strong absorption corresponding to the C-Cl stretching vibration is expected in the lower wavenumber region, typically between 600 and 800 cm⁻¹.

A summary of the expected characteristic FT-IR absorption bands is provided in the table below.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | 3200 - 3300 | Medium |

| Aromatic C-H Stretch | Pyrimidine Ring | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Medium |

| Amide I (C=O Stretch) | Secondary Amide | 1670 - 1690 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1520 - 1560 | Strong |

| C=N, C=C Stretches | Pyrimidine Ring | 1400 - 1600 | Medium-Strong |

| C-Cl Stretch | Alkyl Chloride | 600 - 800 | Medium-Strong |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment (e.g., C=O stretch), Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the pyrimidine ring. The symmetric "breathing" mode of the aromatic ring, where the entire ring expands and contracts symmetrically, typically gives rise to a very strong and sharp signal in the Raman spectrum but is often weak or absent in the IR spectrum. This mode provides a clear signature for the heterocyclic core of the molecule. Furthermore, the C-C stretching vibrations within the butanamide backbone would also be Raman active. In contrast, the highly polar C=O and N-H bonds of the amide group, which produce strong IR signals, would be expected to show weaker intensity in the Raman spectrum. The combined use of FT-IR and Raman allows for a more complete vibrational analysis of the molecule. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of a compound through ionization and fragmentation. For this compound, this analysis provides definitive confirmation of its elemental composition and offers insights into its chemical stability and bonding.

The molecular formula of this compound is C₈H₁₀ClN₃O, corresponding to a molecular weight of approximately 199.64 g/mol . In a mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 199. A key characteristic feature would be the presence of an [M+2]⁺• peak at m/z 201, with an intensity of about one-third of the [M]⁺• peak. This distinctive isotopic pattern is a definitive indicator of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

While specific experimental fragmentation data for this compound is not extensively published, a plausible fragmentation pattern can be predicted based on the functional groups present in the molecule. The primary fragmentation pathways for amides typically involve cleavage of the amide bond (N-CO bond). nih.govrsc.org This cleavage is a common outcome for many amides under mass spectrometry conditions, leading to the formation of stable acylium cations. nih.gov

Key fragmentation processes for this compound would likely include:

Amide Bond Cleavage: The most probable fragmentation is the cleavage of the C-N amide bond, which could lead to two primary fragment ions: the pyrimidin-2-amine cation radical at m/z 95 and the 4-chlorobutanoyl cation at m/z 105.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group could result in the loss of a chloropropyl radical to form an ion at m/z 122.

Fragmentation of the Pyrimidine Ring: The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of HCN or other small neutral molecules. researchgate.net

Loss of Chlorine: Cleavage of the C-Cl bond from the molecular ion or fragment ions is also a possible pathway.

Studies on related pyrimidine derivatives have shown that fragmentation is often triggered by the pyrimidine moiety or involves cleavage at the amide linkage. sphinxsai.com For instance, the mass spectrum of 2-aminopyrimidine, a core part of the target molecule, shows a prominent molecular ion at m/z 95. fishersci.com The fragmentation of the butanamide side chain can be inferred from simpler aliphatic amides, which often undergo McLafferty rearrangement if a gamma-hydrogen is available. nih.gov

| Proposed Fragment Ion | m/z (mass-to-charge ratio) | Plausible Structure | Notes |

|---|---|---|---|

| [M]⁺• (³⁵Cl) | 199 | [C₈H₁₀³⁵ClN₃O]⁺• | Molecular Ion |

| [M+2]⁺• (³⁷Cl) | 201 | [C₈H₁₀³⁷ClN₃O]⁺• | Isotope peak confirming one chlorine atom |

| [C₄H₂N₃]⁺ | 94 | Pyrimidin-2-yl cation | Resulting from loss of the side chain |

| [C₄H₅N₃]⁺• | 95 | Pyrimidin-2-amine cation radical | Resulting from amide bond cleavage |

| [C₄H₆ClO]⁺ | 105 | 4-chlorobutanoyl cation | Resulting from amide bond cleavage |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms within a crystal, revealing the molecule's conformation and the network of intermolecular interactions that stabilize the crystal lattice. Although a crystal structure for this compound has not been specifically reported in the surveyed literature, analysis of closely related pyrimidine and amide-containing compounds allows for a well-founded prediction of its solid-state characteristics.

The conformation of N-acyl pyrimidine derivatives is often non-planar. For example, in the crystal structure of pyrimidine-2-carboxamide, the amide group is twisted with respect to the aromatic ring by approximately 24.9°. nih.gov This twisting is a common feature in N-aryl amides and is influenced by steric and electronic effects. mdpi.comnih.gov Given the flexible four-carbon chain in this compound, a folded conformation is highly probable, potentially stabilized by intramolecular hydrogen bonds.

Intermolecular interactions play a crucial role in the crystal packing of such molecules. Hydrogen bonding is expected to be a dominant force. Studies of similar structures reveal extensive networks of N—H···O and N—H···N hydrogen bonds. nih.govresearchgate.net In pyrimidine-2-carboxamide, for instance, molecules are linked by centrosymmetric pairs of N—H···O hydrogen bonds. nih.gov In cocrystals involving 2-amino-4,6-dimethoxyprimidine, strong N—H···O hydrogen bonds are also observed to stabilize the crystal packing. tandfonline.com

Based on these related structures, the solid-state structure of this compound is likely to exhibit the following features:

Hydrogen Bonding: The amide N-H group is a potent hydrogen bond donor, and the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring are effective acceptors. This would likely result in the formation of hydrogen-bonded chains or dimers, with N—H···O and N—H···N interactions being prominent.

π–π Stacking: The pyrimidine rings are aromatic and may engage in π–π stacking interactions with neighboring molecules, further stabilizing the crystal structure. Such stacking is observed in pyrimidine-2-carboxamide, with a face-to-face separation of 3.439 Å. nih.gov

The crystallographic data for a related compound, Pyrimidine-2-carboxamide, is presented below to illustrate typical parameters for this class of molecules.

| Parameter | Value for Pyrimidine-2-carboxamide nih.gov |

|---|---|

| Chemical Formula | C₅H₅N₃O |

| Molecular Weight | 123.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9241 (7) |

| b (Å) | 7.3059 (7) |

| c (Å) | 9.8223 (9) |

| β (°) | 103.512 (6) |

| Volume (ų) | 552.90 (9) |

| Z (Molecules per unit cell) | 4 |

Computational and Theoretical Investigations of 4 Chloro N Pyrimidin 2 Yl Butanamide

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the properties of 4-chloro-N-(pyrimidin-2-yl)butanamide at the atomic and electronic levels. These methods provide a detailed understanding of the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov DFT calculations, often utilizing functionals like B3LYP, have been instrumental in optimizing the molecular geometry of pyrimidine (B1678525) derivatives and analyzing their electronic properties. irjweb.comnih.gov These studies allow for the precise calculation of bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation. nih.gov The electronic structure analysis reveals the distribution of electron density and provides a basis for understanding the molecule's reactivity and spectroscopic behavior. researchgate.net For related heterocyclic compounds, DFT has been successfully used to correlate theoretical findings with experimental data, confirming the accuracy of the computational models. researchgate.netscienceopen.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.inforesearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. nih.govirjweb.comscienceopen.com A smaller energy gap suggests that the molecule is more reactive, as less energy is required for electronic excitation. nih.gov This analysis helps in understanding the charge transfer that occurs within the molecule and predicts the nature of its electronic transitions. irjweb.comthaiscience.info

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A low value suggests high chemical reactivity and low kinetic stability. nih.gov |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions. materialsciencejournal.orgwisc.edu This analysis interprets the electronic wavefunction in terms of localized Lewis-like structures, such as bonds and lone pairs. wisc.edu For molecules containing heteroatoms like nitrogen, oxygen, and chlorine, NBO analysis can reveal significant charge transfer from lone pairs to antibonding orbitals, which contributes to the stabilization of the molecule. materialsciencejournal.orgacadpubl.eu These interactions, quantified by second-order perturbation theory, indicate the strength of the delocalization of electron density from donor to acceptor orbitals, providing insights into the molecule's stability and electronic communication between different functional groups. materialsciencejournal.orgacadpubl.eu

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.orgxisdxjxsu.asia The MEP surface visualizes the electrostatic potential on the electron density surface, where different colors represent regions of varying potential. researchgate.net Typically, red areas indicate negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-deficient regions) and are prone to nucleophilic attack. chemrxiv.org For pyrimidine derivatives and related compounds, MEP analysis helps identify which atoms, such as carbonyl oxygens or amine hydrogens, are most likely to participate in intermolecular interactions. researchgate.netchemrxiv.org

Topological analysis can be used to characterize the nature of chemical bonds and non-covalent interactions within a molecule. Concurrently, the study of Nonlinear Optical (NLO) properties is important for identifying materials with potential applications in optoelectronics and photonics. nih.govrsc.org Computational methods are used to calculate NLO properties like polarizability and hyperpolarizability. rsc.org Pyrimidine derivatives are of interest for NLO applications due to their π-deficient, aromatic nature, which can be leveraged to create push-pull systems that enhance NLO responses. nih.gov Theoretical calculations have shown that some pyrimidine compounds exhibit hyperpolarizability values significantly greater than standard materials like urea, indicating their potential as effective NLO materials. researchgate.net

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which dictates its interaction with biological targets. For pyrimidine derivatives, computational methods like Density Functional Theory (DFT) are frequently employed to investigate molecular geometry, electronic structure, and stability. rsc.orgijcce.ac.irtandfonline.comijcce.ac.ir

Studies on N-(pyrimidyl) modified amino acids, for instance, have utilized DFT to analyze supramolecular assemblies and noncovalent interactions such as hydrogen bonding and π-stacking. rsc.orgresearchgate.net These analyses often involve calculating bond lengths, bond angles, and dihedral angles to determine the most stable conformations. tandfonline.comijcce.ac.ir The Molecular Electrostatic Potential (MEP) surface is another tool used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, which is vital for understanding intermolecular interactions. rsc.orgtandfonline.com For N-acyl derivatives, which share the amide linkage present in this compound, allylic strain can significantly influence conformational preferences, often dictating an axial orientation for substituents on a ring to minimize steric hindrance. acs.orgnih.gov The analysis of energy landscapes helps identify low-energy conformers that are most likely to be biologically active.

Prediction of Binding Modes via Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For pyrimidine analogues, this method is extensively used to elucidate binding modes and affinities, often targeting protein kinases due to the scaffold's ability to mimic the adenine (B156593) moiety of ATP. researchgate.net

Common biological targets for pyrimidine derivatives include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are key regulators in cancer cell proliferation and angiogenesis. mdpi.comnih.govtandfonline.comnih.govnih.govnih.gov Docking studies consistently show that the pyrimidine core acts as a hinge-binder, forming critical hydrogen bonds with backbone residues in the ATP-binding pocket of these kinases. For example, interactions with key amino acid residues like Cys919 and Asp1046 in VEGFR-2 or Leu83 in Cyclin-Dependent Kinase 2 (CDK2) are frequently observed. mdpi.comrsc.org The binding affinity is typically quantified by a docking score (e.g., in kcal/mol), with lower scores indicating stronger binding. These simulations provide insights that guide the rational design of more potent and selective inhibitors. nih.gov

| Pyrimidine Analogue Class | Biological Target | Key Interactions/Findings |

|---|---|---|

| Furopyrimidine and Thienopyrimidine derivatives | VEGFR-2 | Binding affinity comparable to reference inhibitors like sorafenib; key interactions with Cys1045, Asp1046, and Glu885. mdpi.com |

| Thieno[2,3-d]pyrimidine derivatives | EGFR (Wild Type & Mutant) | Compounds demonstrated correct binding modes, stabilized by hydrogen bonds and hydrophobic interactions. tandfonline.comnih.gov |

| Pyrazoline and Pyrimidine derivatives | EGFR | Good binding energies observed, with interactions mimicking known inhibitors. |

| 7H-Pyrrolo[2,3-d]pyrimidine derivatives | P21-Activated Kinase 4 (PAK4) | Strong interactions with the hinge region and surrounding charged residues were identified. nih.gov |

| Pyrido[3,4-d]pyrimidine derivatives | Monopolar spindle 1 (Mps1) | Stable hydrogen bonds formed with residues Gly605 and Lys529. mdpi.com |

Dynamics of Ligand-Target Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-target complex over time. tandfonline.commdpi.com MD simulations are performed on the docked poses to assess the stability of the interactions and the conformational changes in both the ligand and the protein. tandfonline.comnih.govmdpi.com

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the complex is monitored over the simulation time (e.g., 100 nanoseconds) to evaluate its stability; a stable RMSD plot suggests a stable binding complex. tandfonline.comnih.gov The RMSF plot reveals the flexibility of individual amino acid residues, helping to identify which parts of the protein are most affected by ligand binding. mdpi.comnih.gov These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, providing a more accurate understanding of the binding mechanism. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used for pyrimidine derivatives to guide drug design and predict the activity of novel compounds. researchgate.net

Descriptor Generation and Feature Selection for this compound Analogues

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For pyrimidine analogues, a wide range of descriptors are generated, which can be broadly categorized as:

Constitutional (1D): Molecular weight, number of atoms, number of rings.

Topological (2D): Descriptors derived from the 2D graph representation of the molecule, such as connectivity indices (e.g., CHI_3_C) and autocorrelation descriptors (e.g., AATSC6p, ATSC4c). nih.govmdpi.com

Geometrical (3D): Descriptors based on the 3D structure, such as molecular surface area and volume. nih.gov

Quantum-Chemical: Electronic properties like HOMO/LUMO energies, dipole moment, and partial atomic charges, often calculated using DFT. researchgate.netnih.gov

Lipophilicity: Parameters like LogP, which describe the molecule's hydrophobicity.

Once a large pool of descriptors is generated, feature selection techniques, such as stepwise multiple linear regression or genetic function approximation, are employed to select a small subset of descriptors that have the most significant correlation with the biological activity, avoiding issues like multicollinearity. nih.govresearchpublish.com

| Descriptor Type | Example Descriptors | Significance in Pyrimidine QSAR Models |

|---|---|---|

| Topological | AATSC2s, MDEN-23 | Correlate with molecular size, shape, and branching, influencing binding pocket fit. mdpi.com |

| Quantum-Chemical | aroN_sp2C_4B (aromatic N within 4 bonds of sp2 C) | Represents electronic features critical for interactions like hydrogen bonding and π-π stacking. nih.gov |

| 3D-Morse | Mor16m, Mor32u | Encode 3D structural information based on electron diffraction patterns. researchpublish.com |

| Geometrical | Molecular_SurfaceArea, Jurs_DPSA_1 | Relate to the overall size and polar surface area, affecting solubility and membrane permeability. nih.gov |

| VSA-based | Q_VSA_NEG (Negative partial surface area) | Quantifies surface area contributions from atoms with negative partial charges, important for electrostatic interactions. tandfonline.com |

Predictive Modeling for Biological Activities of Related Compounds

After selecting the most relevant descriptors, a mathematical model is constructed to predict the biological activity of compounds. Common methods include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.gov MLR provides a simple linear equation, while ANN can capture complex, non-linear relationships between structure and activity. nih.gov The predictive power of these models is rigorously validated using internal (e.g., cross-validation, Q²) and external validation techniques, where the model's ability to predict the activity of a separate test set of compounds is assessed. nih.govnih.govmdpi.com

Another cheminformatics approach is the Prediction of Activity Spectra for Substances (PASS). This tool predicts a wide range of biological activities for a given structure based on a training set of known active compounds. sums.ac.ir For novel pyrimidine scaffolds, PASS can provide initial hypotheses about their potential therapeutic targets and mechanisms of action, guiding further experimental investigation. sums.ac.ir

Biological Activities and Molecular Mechanisms of Action for 4 Chloro N Pyrimidin 2 Yl Butanamide and Its Derivatives in Vitro Focus

Enzyme Inhibition Studies (In vitro)

Inhibition of Cytidine Triphosphate Synthase 1 (CTPS1)

Cytidine Triphosphate Synthase 1 (CTPS1) is a crucial enzyme in the de novo pyrimidine (B1678525) synthesis pathway, responsible for catalyzing the formation of CTP from UTP. biorxiv.org It plays an essential role in providing the necessary CTP for DNA, RNA, and membrane lipid biosynthesis, particularly in highly proliferating cells like lymphocytes. nih.govnih.gov For this reason, selective inhibition of CTPS1 is being explored as a therapeutic strategy for immunosuppression and the treatment of certain cancers, including mantle cell lymphoma and medulloblastoma. biorxiv.orgnih.govnih.gov An effective immune response is highly dependent on the proliferation of T cells, a process that requires CTPS1. nih.gov Consequently, inhibiting CTPS1 without affecting its isoform, CTPS2, presents a promising approach for treating autoimmune disorders and T cell cancers while minimizing off-target effects. nih.gov

Following a thorough literature search, no specific in vitro studies detailing the inhibitory activity of 4-chloro-N-(pyrimidin-2-yl)butanamide against Cytidine Triphosphate Synthase 1 (CTPS1) were identified. While aminopyrimidine derivatives have been investigated as CTPS1 inhibitors, data for this specific compound is not available in the reviewed sources. nih.gov

Modulation of Carbonic Anhydrase Enzymes

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. nih.gov These enzymes are involved in numerous physiological processes, and certain isoforms, such as CA IX and CA XII, are associated with cancer. nih.gov Sulfonamides are a well-established class of carbonic anhydrase inhibitors that bind to the zinc ion in the enzyme's active site, disrupting its catalytic activity. nih.gov The selective inhibition of cancer-associated CA isoforms is a validated strategy in oncology. nih.gov

No in vitro experimental data was found in the public domain regarding the modulatory effects of this compound on carbonic anhydrase enzymes.

Kinase Inhibitory Potencies

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a common feature in many developed kinase inhibitors. For example, derivatives of pyrimidine have been identified as inhibitors of various kinases, including c-Jun N-terminal protein kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govnih.gov The inhibitory potency of compounds against kinases is typically determined through in vitro competitive assays. researchgate.net

A review of available scientific literature did not yield specific data on the in vitro kinase inhibitory profile or potencies of this compound against any specific kinase targets.

Receptor Binding and Modulation Investigations (In vitro)

Ligand-Receptor Interaction Profiling

The characterization of a compound's interaction with various receptors is fundamental to understanding its pharmacological profile. In vitro receptor binding assays are used to determine the affinity and selectivity of a ligand for specific receptors. Compounds containing pyrimidine or related heterocyclic structures have been shown to act as antagonists at receptors such as the metabotropic glutamate (B1630785) receptor 1 (mGluR1).

No in vitro studies detailing the receptor binding profile or modulatory effects of this compound at any specific receptor were found in the reviewed scientific literature.

Potential as Agonists or Antagonists for Specific Receptors

The pyrimidine core is a critical structural motif for interaction with various biological receptors, allowing derivatives to act as either agonists or antagonists. Research has demonstrated that modifications to the pyrimidine ring and its substituents significantly influence binding affinity and selectivity for specific receptor subtypes.

One area of investigation has been on adenosine (B11128) receptors. Diaryl 2- or 4-amidopyrimidines have been synthesized and evaluated for their affinity at the four human adenosine receptors (hARs). acs.org Certain derivatives within this class have shown remarkable potency with high selectivity, particularly as antagonists for the A3 adenosine receptor, exhibiting Ki values below 10 nM while showing no activity at A1, A2A, and A2B receptors. acs.org The structural features that dictate this affinity and selectivity have been explored through computational models, including 3D-QSAR and homology modeling of the hA3 receptor. acs.org Similarly, other pyrimidine derivatives, such as those in the thiazolopyrimidine and triazolopyrimidine classes, have been identified as selective antagonists for A3 adenosine receptors. nih.gov

Beyond adenosine receptors, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been studied for their cytokinin agonistic and antagonistic activities. nih.govacs.org Quantitative structure-activity relationship (QSAR) analyses indicate that the steric features of these molecules are crucial in determining whether they act as agonists or antagonists at cytokinin receptors. nih.gov These studies provide a basis for designing novel plant growth regulators by mapping the dimensional characteristics of the cytokinin receptor site. nih.gov

Cellular and Subcellular Effects (In vitro)

Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., HepG2, MCF-7, A549)

Derivatives of this compound have demonstrated significant anti-proliferative and cytotoxic effects against a range of human cancer cell lines. The pyrimidine scaffold is a key component in numerous compounds designed to inhibit cancer cell growth.

Studies have shown potent activity of various pyrimidine derivatives against hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and lung adenocarcinoma (A549) cell lines. For instance, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid was evaluated, with one compound exhibiting an IC50 value of 0.48 µM against MCF-7 cells. rsc.org Further investigation into its mechanism revealed it could induce cell cycle arrest at the S phase and trigger mitochondria-related apoptosis in MCF-7 cells. rsc.org

Similarly, new chalcone-thienopyrimidine hybrids have shown robust cytotoxicity against both HepG2 and MCF-7 cells, with some compounds being more potent than the reference drug 5-fluorouracil. nih.gov These compounds were found to achieve their cytotoxic effects by downregulating Bcl-2 and upregulating Bax, caspase-3, and caspase-9. nih.gov Other research has highlighted pyrimidine derivatives that are effective against multiple cell lines; one 4-phenoxy pyrimidine derivative showed IC50 values of 2.16 µM (A549), 9.13 µM (MCF-7), and 20.15 µM (HepG2). ekb.eg Microwave-assisted synthesis has also produced pyrimidine derivatives with cytotoxic activity against HCT116 and MCF7 cell lines, with one compound showing EC50 values of 89.24 µM and 89.37 µM, respectively. nih.gov

| Derivative Class | Cell Line | IC50 / EC50 (µM) | Source |

| 2-Amino-4-aryl-pyrimidine of ursolic acid | MCF-7 | 0.48 | rsc.org |

| 2-Amino-4-aryl-pyrimidine of ursolic acid | HeLa | 0.74 | rsc.org |

| Chalcone-thienopyrimidine hybrids | HepG2 | More potent than 5-FU | nih.gov |

| Chalcone-thienopyrimidine hybrids | MCF-7 | More potent than 5-FU | nih.gov |

| 4-Phenoxy pyrimidine derivative | A549 | 2.16 | ekb.eg |

| 4-Phenoxy pyrimidine derivative | MCF-7 | 9.13 | ekb.eg |

| 4-Phenoxy pyrimidine derivative | HepG2 | 20.15 | ekb.eg |

| Pyrimidine-based derivative | A549 | 9.19 - 13.17 | ekb.eg |

| Pyrimidine-based derivative | HepG2 | 11.94 - 18.21 | ekb.eg |

| Pyrimidopyrimidines / 2-Pyrazolyl-pyrimidines | HCT-116, MCF-7, HEPG-2 | Close to Doxorubicin | nih.gov |

| 2-Amino-4-chloro-pyrimidine derivative | HCT116 | 89.24 | nih.gov |

| 2-Amino-4-chloro-pyrimidine derivative | MCF-7 | 89.37 | nih.gov |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 | |

| Benzimidazole derivative (se-182) | DLD-1 | 65.89 |

Anti-angiogenic Activities

The formation of new blood vessels, or angiogenesis, is a critical process for tumor growth and metastasis. Pyrimidine derivatives have been identified as potent anti-angiogenic agents, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ekb.eg The pyrimidine structure is a valuable pharmacophoric unit for designing small molecules that can effectively block this signaling pathway. ekb.egekb.eg

In vitro enzyme inhibition assays have confirmed the efficacy of these compounds. One pyrimidine-endol-3-mercapto hybrid demonstrated a high inhibitory action against VEGFR-2 with an IC50 of 310 nM. ekb.eg Another class of 4-phenoxy pyrimidine derivatives also showed potent and selective inhibitory activity against VEGFR-2, with one candidate having an IC50 value of 1.05 µM. ekb.eg A silico studies have further supported these findings, with docking studies showing that synthetic compounds derived from (4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine) have a significant binding affinity for the VEGFR-2 kinase domain, suggesting their potential as powerful anti-angiogenic agents. researchgate.netjocms.org

Antimicrobial Activity against Bacterial and Fungal Strains

The pyrimidine nucleus is a constituent of many compounds exhibiting a broad spectrum of antimicrobial activities. researchgate.net Research has demonstrated the efficacy of pyrimidine derivatives against various bacterial and fungal pathogens.

For instance, novel 4-chloro-3-nitrophenylthiourea derivatives exhibited high antibacterial activity against both standard and hospital strains of bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5-2 μg/mL, comparable to Ciprofloxacin. nih.gov These compounds were particularly effective against Gram-positive pathogens. nih.gov Esters derived from 4-chlorocinnamic acid were evaluated for antifungal activity against several Candida species, with perillyl 4-chlorocinnamate being particularly potent with an MIC of 0.024 μmol/mL. nih.gov Because cancer patients are often susceptible to microbial infections, developing pyrimidine derivatives with dual anticancer and antimicrobial activities is a significant area of research. semanticscholar.org

Anti-inflammatory and Antioxidant Mechanisms in Cellular Models

Pyrimidine derivatives have shown significant potential as anti-inflammatory and antioxidant agents through various mechanisms of action. gsconlinepress.com A key mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. mdpi.comnih.gov Certain pyrimidine derivatives demonstrated high selectivity towards COX-2 over COX-1, with performance comparable to or better than established anti-inflammatory drugs like meloxicam (B1676189) and piroxicam. mdpi.comnih.gov

In cellular models, these compounds have been shown to reduce levels of reactive oxygen species (ROS). mdpi.comnih.gov For example, in lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, selected pyrimidine derivatives not only inhibited cell growth in a dose-dependent manner but also confirmed their antioxidant properties by lowering free radical levels. mdpi.comnih.gov Other studies using LPS-stimulated RAW264.7 cells have also identified potent anti-inflammatory analogues among fused pyrrolopyrimidine derivatives. researchgate.net The antioxidant potential has also been evaluated using methods like the DPPH assay and by measuring the inhibition of lipid peroxidation, where derivatives showed strong inhibitory effects. researchgate.net

Neuroprotective or Anticonvulsant Activities in Neuronal Cell Systems

The versatile pyrimidine scaffold has also been explored for its potential in treating neurological disorders. nih.gov Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-neuroinflammatory properties in in vitro models. nih.gov In studies using LPS-stimulated human microglia cells, these compounds significantly inhibited the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α). nih.gov Furthermore, in human neuronal cells, certain derivatives exhibited neuroprotective activity by reducing the expression of markers for endoplasmic reticulum (ER) stress and apoptosis. nih.gov

In the context of epilepsy, pyrimidine-based compounds have been investigated as anticonvulsant agents. ekb.egjacsdirectory.com Substituted thiopyrimidine derivatives displayed remarkable anticonvulsant efficiency in preclinical tests. ekb.eg Mechanistic studies in neuronal systems suggest these effects may be mediated through the modulation of neurotransmitter levels. Potent derivatives were found to cause a notable elevation of GABA, norepinephrine, dopamine, and serotonin (B10506) levels while effectively reducing glutamate levels. ekb.eg Docking studies further suggest that these compounds may interact with the active sites of the GABA-AT enzyme and AMPA receptors. ekb.eg Other research has also confirmed the anticonvulsant activity of pyrimidine derivatives through antagonism of pentylenetetrazole (PTZ)-induced seizures. mdpi.comresearchgate.net

Molecular Pathway Elucidation (In vitro)

Investigation of Signaling Cascades Perturbed by this compound Analogues

There is no available scientific literature detailing the investigation of specific signaling cascades perturbed by this compound or its analogues in an in vitro setting. Research on other, structurally distinct pyrimidine-containing molecules has implicated various pathways such as the Janus kinase (JAK) pathway, Hedgehog signaling pathway, and BMP2/SMAD1 signaling pathway. nih.govnih.govnih.gov However, these findings cannot be directly extrapolated to this compound.

Due to the absence of experimental data, no data table on perturbed signaling cascades can be provided.

Gene Expression and Proteomic Profiling in Response to Compound Exposure

No studies reporting on the gene expression or proteomic profiling of cells exposed to this compound or its derivatives were identified. While gene expression profiling is a common technique to elucidate the mechanism of action of chemical compounds, this has not been applied to the specific compound according to available literature. researchgate.netnih.gov Similarly, while the compound is noted as a product for proteomics research, no actual proteomic studies utilizing it have been published.

Consequently, no data table summarizing gene expression or proteomic changes can be presented.

Structure Activity Relationships Sar and Rational Design of 4 Chloro N Pyrimidin 2 Yl Butanamide Analogues

Impact of Butanamide Chain Modifications on Biological Activity

The butanamide linker in 4-chloro-N-(pyrimidin-2-yl)butanamide is a critical component that governs the molecule's orientation, flexibility, and interaction with its biological target. Modifications to this chain, including its length, rigidity, and the nature of the amide bond itself, can profoundly influence biological activity.

Amide groups are prevalent in bioactive molecules, contributing to target interactions through hydrogen bonding. drughunter.com However, they are often susceptible to enzymatic hydrolysis, which can limit oral bioavailability. drughunter.comcambridgemedchemconsulting.com Consequently, a common strategy in medicinal chemistry is the replacement of the amide bond with more stable bioisosteres. nih.gov Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. drughunter.com

Strategies for modifying the butanamide chain often focus on:

Chain Length and Flexibility: Altering the length of the alkyl chain can optimize the distance between the pyrimidine (B1678525) head and the chloro-functionalized tail, ensuring proper orientation within a target's binding site. Introducing branching or unsaturation can restrict conformational freedom, which may lead to an increase in potency if the locked conformation is the bioactive one.

Amide Bond Replacement (Bioisosterism): To improve metabolic stability, the amide linkage can be replaced with various bioisosteric groups. u-tokyo.ac.jpmdpi.com Heterocyclic rings such as oxadiazoles, triazoles, or imidazoles are frequently used as amide isosteres. drughunter.comnih.govmdpi.com These rings can mimic the hydrogen bonding properties and spatial arrangement of the amide group while being less prone to cleavage by proteases. cambridgemedchemconsulting.comnih.gov For instance, replacing an amide with a 1,2,4-oxadiazole (B8745197) or a 1,2,3-triazole can yield compounds with improved metabolic stability and pharmacokinetic profiles. cambridgemedchemconsulting.comnih.gov

The choice of bioisostere can introduce subtle changes in geometry, electronic distribution, and polarity, which can be leveraged to fine-tune the compound's activity and properties. u-tokyo.ac.jp

Table 1: Common Bioisosteric Replacements for the Amide Linker

| Original Group | Bioisosteric Replacement | Key Rationale for Replacement | Potential Outcomes |

|---|---|---|---|

| Amide (-CONH-) | 1,2,4-Oxadiazole | Mimics planarity and dipole moment of the amide bond. nih.gov | Improved metabolic stability, membrane permeability, and bioavailability. nih.gov |

| Amide (-CONH-) | 1,2,3-Triazole | Relatively easy to synthesize and acts as a stable mimic of the trans-amide bond. cambridgemedchemconsulting.com | Increased metabolic stability and allows for diverse substitution patterns. |

| Amide (-CONH-) | Trifluoroethylamine (-CF3-NH-CH2-) | Introduces metabolic stability while maintaining hydrogen bond donating potential. u-tokyo.ac.jp | Can lead to high potency and selectivity. u-tokyo.ac.jp |

| Amide (-CONH-) | Sulfonamide (-SO2NH-) | Acts as a non-classical bioisostere, altering electronic properties. | May improve metabolic stability but can sometimes lead to solubility issues. cambridgemedchemconsulting.com |

Role of Pyrimidine Ring Substituents on Target Affinity and Selectivity

In the context of the this compound scaffold, the pyrimidine ring can be substituted at positions 4, 5, and 6. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—dramatically influences interactions with the target protein.

Key findings from SAR studies on related pyrimidine derivatives indicate that:

Position 4 and 6 Substitutions: In many series of pyrimidine derivatives, these positions are crucial for establishing key interactions within the binding pocket. For example, in a series of pyrimidine-4-carboxamide (B1289416) inhibitors, the introduction of a morpholine (B109124) group, and its subsequent exchange for a more polar (S)-3-hydroxypyrrolidine, not only increased potency tenfold but also reduced lipophilicity, leading to more drug-like properties. acs.orgacs.org This highlights the importance of groups that can form hydrogen bonds or engage in specific polar interactions.

Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents can tune the reactivity and binding capabilities of the pyrimidine ring. Studies on pyridodipyrimidine derivatives have shown that electron-releasing groups tend to enhance biological activity compared to electron-withdrawing groups. rsc.org

Steric Hindrance: The size and shape of substituents are critical. Bulky groups can either provide beneficial van der Waals interactions or cause steric clashes that prevent optimal binding. The choice of substituent must be carefully balanced to fit the topology of the target's active site.

Table 2: Influence of Pyrimidine Ring Substituents on Biological Activity (Illustrative Examples from Related Series)

| Position | Substituent Type | General Observation | Example from Literature |

|---|---|---|---|

| C4/C6 | Small, polar, H-bond acceptors/donors | Often enhances potency and improves physicochemical properties like solubility. | Replacing a morpholine with a 3-hydroxypyrrolidine group increased inhibitor potency significantly. acs.org |

| C4/C6 | Bulky lipophilic groups | Can improve potency through hydrophobic interactions but may negatively impact solubility and selectivity. | In some kinase inhibitor series, aryl groups at these positions are essential for occupying hydrophobic pockets. |

| C5 | Small, non-polar groups (e.g., -H, -CH3) | This position is often less tolerant to large substituents and may be directed towards a solvent-exposed region. | In many pyrimidine series, substitution at C5 is less explored or leads to a decrease in activity. |

| C4/C6 | Electron-releasing groups (e.g., -OCH3, -NH2) | Can increase the electron density of the ring system, potentially enhancing pi-stacking or cation-pi interactions. | Pyridodipyrimidines with electron-releasing groups showed better inhibitory effects. rsc.org |

Influence of the Chloro Group on Pharmacophore Development

The terminal chloro group on the butanamide chain is a key feature of the pharmacophore. Halogen atoms, particularly chlorine, are widely used in drug design to modulate a compound's potency, metabolic stability, and pharmacokinetic profile.

The influence of the chloro group can be attributed to several factors:

Lipophilicity: The addition of a chlorine atom increases the molecule's lipophilicity, which can enhance membrane permeability and facilitate entry into cells. However, excessive lipophilicity can also lead to poor solubility and non-specific binding.

Metabolic Stability: The presence of a halogen can block sites of metabolism. For example, a C-H bond susceptible to oxidation by cytochrome P450 enzymes can be protected by replacing the hydrogen with a chlorine atom, thereby increasing the compound's half-life.

Halogen Bonding: A halogen bond is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts favorably with a Lewis base, such as an oxygen or nitrogen atom, in a protein's binding site. This specific and directional interaction can significantly contribute to binding affinity and selectivity. In one study of SLACK potassium channel inhibitors, a 4-chloro group on a phenyl ring was found to be essential for potent activity, with its removal leading to a significant loss of potency. mdpi.com

Steric and Electronic Effects: The size of the chlorine atom can provide favorable van der Waals contacts within a hydrophobic pocket of the target protein. Its electron-withdrawing nature also influences the electronic distribution of the entire butanamide chain.

Design Principles for Enhanced Potency and Desired Selectivity

Based on the SAR analysis of the pyrimidine-butanamide scaffold, several design principles can be formulated to guide the development of analogues with improved potency and selectivity.

Core Scaffold Optimization: The 2-aminopyrimidine (B69317) core is a valid starting point, known for its role in biologically active molecules. mdpi.com Maintaining this core while exploring substitutions is a sound strategy.

Systematic Pyrimidine Substitution: The C4 and C6 positions of the pyrimidine ring are primary targets for modification. Introducing small, polar groups capable of hydrogen bonding (e.g., hydroxyl, methoxy, small amines) is a promising approach to enhance affinity and improve drug-like properties. acs.orgacs.org

Conformational Rigidity: The flexible butanamide chain can be constrained to lock the molecule into a more bioactive conformation. This can be achieved by introducing cyclic structures or double bonds within the linker, or by replacing the amide with a more rigid heterocyclic bioisostere like an oxadiazole or triazole. cambridgemedchemconsulting.comnih.gov

Exploiting Halogen Interactions: The terminal chloro group should be considered a key interaction point. Rational design should aim to position this group to engage in favorable hydrophobic or halogen bonding interactions within the target's active site. Exploring other halogens (F, Br, I) at this position could further optimize these interactions.

Balancing Physicochemical Properties: Throughout the design process, it is crucial to monitor key physicochemical properties such as lipophilicity (LogP), solubility, and molecular weight. Potency improvements should not come at the cost of poor "drug-likeness," which could compromise bioavailability and lead to off-target effects.

Development of Prodrugs and Targeted Delivery Strategies for Pyrimidine-Butanamide Scaffolds

For compounds with promising potency but suboptimal pharmacokinetic properties (e.g., poor solubility, low membrane permeability, or rapid metabolism), prodrug and targeted delivery strategies can be employed.

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. For a pyrimidine-butanamide scaffold, several prodrug approaches could be considered:

Modifying Polar Groups: If polar substituents are added to the pyrimidine ring to enhance potency (e.g., hydroxyl groups), these can be masked with labile groups like esters or carbonates. These masking groups can increase lipophilicity, improve absorption, and then be cleaved by esterases in the plasma or target tissues to release the active drug.

N-Acylation/Alkylation: The amide nitrogen or any amino groups on the pyrimidine ring could be acylated or alkylated with moieties that are later cleaved metabolically. This can alter solubility and transport characteristics.

Targeted Delivery: In fields like oncology, a common strategy is to conjugate a potent cytotoxic agent to a molecule that selectively binds to receptors overexpressed on cancer cells. While this is a more advanced strategy, if the pyrimidine-butanamide scaffold shows potent activity against a specific cellular target, it could be incorporated into antibody-drug conjugates (ADCs) or small-molecule drug conjugates to enhance its therapeutic index and reduce systemic toxicity.

The development of prodrugs requires a careful balance to ensure the prodrug is stable enough to reach its intended destination but labile enough to release the active drug at an appropriate rate.

Future Research Directions and Translational Perspectives for 4 Chloro N Pyrimidin 2 Yl Butanamide

The landscape of drug discovery is continually evolving, with a persistent search for novel molecular scaffolds that can be developed into effective therapeutics. The pyrimidine (B1678525) nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. gsconlinepress.comgsconlinepress.com The compound 4-chloro-N-(pyrimidin-2-yl)butanamide, which integrates a pyrimidine ring with a flexible butanamide side chain, represents a scaffold of significant interest for future research and development. This article explores the prospective research avenues for this compound, focusing on the exploration of new biological targets, the application of advanced computational methods, the use of sophisticated in vitro models, and the potential for creating multi-target ligands.

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-(pyrimidin-2-yl)butanamide, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-chlorobutanoyl chloride with 2-aminopyrimidine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Key intermediates, such as the acyl chloride precursor, are characterized using:

- FT-IR to confirm carbonyl (C=O) and amide (N–H) stretches.

- H/C NMR to verify substitution patterns (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm).

- Mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer: A combination of techniques is required:

- X-ray crystallography resolves the planar geometry of the pyrimidine-amide core and deviations of substituents (e.g., Cl atom displacement by ~0.94 Å from the plane) .

- NMR spectroscopy identifies coupling between the pyrimidine NH and adjacent protons (e.g., coupling constants ~2.5 Hz).

- Elemental analysis ensures purity (>95%) and validates stoichiometry .

Q. How are intermolecular interactions in the crystal lattice analyzed?

Methodological Answer: Intermolecular forces (e.g., N–H⋯N and C–H⋯O hydrogen bonds) are mapped using:

- Single-crystal X-ray diffraction (SC-XRD) to generate Hirshfeld surfaces and fingerprint plots.

- Packing diagrams (e.g., R_2$$^2(8) and R_2$$^2(16) motifs) reveal dimerization and chain propagation along crystallographic axes .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with bacterial enzymes like acps-pptase?

Methodological Answer:

- Molecular docking (AutoDock Vina) models binding poses using the enzyme’s crystal structure (PDB ID: 1TW7). Key interactions (e.g., pyrimidine N with Arg156) are validated via binding energy scores (ΔG ≤ −8.5 kcal/mol).

- Molecular dynamics (MD) simulations (GROMACS) assess stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD < 2 Å) .

Q. What strategies resolve contradictions in activity data across bacterial strains?

Methodological Answer:

- Dose-response assays (IC values) under standardized conditions (e.g., pH 7.4, 37°C) control for environmental variability.

- Resazurin-based viability assays quantify metabolic inhibition in multidrug-resistant (MDR) strains.

- Transcriptomic analysis (RNA-seq) identifies strain-specific overexpression of efflux pumps (e.g., AcrAB-TolC) that reduce intracellular concentrations .

Q. How are multi-step synthetic pathways optimized for scalability and yield?

Methodological Answer:

Q. What methods validate the compound’s role in disrupting bacterial fatty acid biosynthesis?

Methodological Answer:

- Radioisotope tracing (C-acetate) quantifies lipid accumulation in treated vs. untreated E. coli.

- LC-MS/MS detects truncated acyl-ACP intermediates, confirming pathway inhibition.

- Genetic knockout strains (e.g., ΔacpP) clarify target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products